(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974816
InChI: InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1
SMILES:
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol

CAS No.:

Cat. No.: VC15974816

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol -

Specification

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol
Standard InChI InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1
Standard InChI Key JQPITVPQQKOMGF-WPRPVWTQSA-N
Isomeric SMILES C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-]
Canonical SMILES C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-]

Introduction

Structural and Stereochemical Features

Core Naphthalene Dihydrodiol Framework

The parent compound, (1R,2S)-1,2-dihydronaphthalene-1,2-diol, consists of a naphthalene backbone with hydroxyl groups at the 1 and 2 positions in a cis-configuration. Its molecular formula is C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_2, with a molecular weight of 162.18 g/mol . The stereochemistry arises from enzymatic dioxygenation, as observed in naphthalene 1,2-dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4, which selectively produces the (1R,2S)-enantiomer .

Nitro-Substituted Derivatives

Property(1R,2S)-1,2-Dihydronaphthalene-1,2-diol 5-Nitro-1,2-dihydronaphthalene-1,2-diol
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_2C10H9NO4\text{C}_{10}\text{H}_{9}\text{NO}_4
Molecular Weight (g/mol)162.18207.18
SMILESC1=CC=C2C@HOOC1C=Cc2c(cccc2N+[O-])C1O
Key Functional GroupsDihydroxyl (1,2-cis)Dihydroxyl (1,2-cis), Nitro (5-position)

Enzymatic and Synthetic Pathways

Chemical Synthesis

The synthesis of 1,2-dihydronaphthalene derivatives often employs transition-metal catalysts. For example, 1,4-dihydronaphthalene was reduced to 1,2-dihydronaphthalene using nickel bromide, manganese powder, and diethyl phosphite in chloroform, achieving a 76% yield . Adapting this method for nitro derivatives would require nitration at the desired position (e.g., 8-position) prior to or following dihydroxylation. Regioselective nitration remains a challenge, as evidenced by the prevalence of 5-nitro isomers in existing literature .

Functional and Applied Perspectives

Environmental and Pharmaceutical Relevance

Naphthalene dihydrodiols are intermediates in bioremediation pathways, enabling microbial degradation of polycyclic aromatic hydrocarbons . Nitro derivatives may exhibit enhanced reactivity toward electrophilic aromatic substitution, potentially serving as precursors for explosives or pharmaceuticals. The nitro group’s electron-withdrawing effects could also modulate the compound’s bioavailability and toxicity.

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